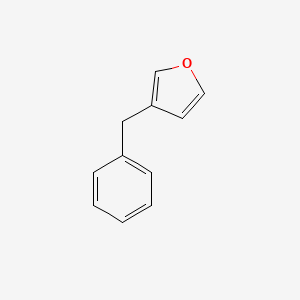

3-Benzylfuran

説明

Structure

3D Structure

特性

CAS番号 |

62495-31-2 |

|---|---|

分子式 |

C11H10O |

分子量 |

158.20 g/mol |

IUPAC名 |

3-benzylfuran |

InChI |

InChI=1S/C11H10O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2 |

InChIキー |

XEVDSPQSOZLKEZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=COC=C2 |

製品の起源 |

United States |

Strategic Methodologies for 3 Benzylfuran Scaffold Synthesis

Transition Metal-Catalyzed Synthetic Routes

Transition metals such as palladium, copper, and nickel are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. These metals facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and direct C-H functionalizations, which are instrumental in constructing the 3-benzylfuran framework.

Palladium catalysis is one of the most versatile and widely employed methods for the synthesis of benzofuran (B130515) derivatives. Its effectiveness stems from its ability to mediate a range of reactions under relatively mild conditions with high functional group tolerance.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of benzofuran synthesis. mdpi.com This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, can be followed by an intramolecular cyclization (annulation) to form the furan (B31954) ring. nih.govacs.org The process often involves the coupling of an o-iodophenol with a terminal alkyne. nih.govacs.org The resulting 2-alkynylphenol intermediate then undergoes a 5-endo-dig cyclization to yield the benzofuran scaffold.

A notable advancement is the development of tandem or one-pot procedures where the Sonogashira coupling and subsequent cyclization occur sequentially without isolating the intermediate. researchgate.net For instance, a tandem deacetylative Sonogashira coupling-annulation reaction has been successfully employed to synthesize 2-substituted benzofuran cores, which can be precursors to more complex structures. rsc.org The choice of base, solvent, and temperature can be critical; for example, a Cacchi-type annulation can be triggered by increasing the temperature after the initial Sonogashira coupling is complete, promoting the cyclization to form the benzofuran ring in a single operation. beilstein-journals.org This strategy provides an efficient pathway to 2,3-disubstituted benzofurans.

Table 1: Examples of Sonogashira/Annulation Reactions for Benzofuran Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product Type | Yield | Reference |

| o-Iodophenols | Terminal Alkynes | (PPh₃)PdCl₂ / CuI | Triethylamine | 2-Substituted Benzofurans | Good to Excellent | nih.govacs.org |

| 2,5-Dibromo-O-acetyl-p-hydroquinone | 5-Hexyne derivative | Pd(PPh₃)₄ / CuI | t-BuOK / Dioxane | 2,3,5-Trisubstituted Benzofuran | N/A | rsc.org |

| o-Hydroxyaryl Iodide | Terminal Alkyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N / Cyrene | 2-Substituted Benzofuran | 96% | beilstein-journals.org |

| 3-Iodobenzo[b]furan | Phenylacetylene (B144264) | Palladium / Copper | N/A | 3-(Phenylethynyl)benzo[b]furan | N/A | mdpi.com |

Direct C–H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. cnr.it Palladium-catalyzed C-H functionalization allows for the direct formation of C-C bonds on the benzofuran core. For the synthesis of 3-benzylfurans, this can involve the arylation at the α-position (C2 or C3) of a furan or benzofuran substrate. acs.org

One strategy involves a palladium-catalyzed tandem reaction of 2-hydroxystyrenes with iodobenzenes, proceeding through a C-H activation/oxidation sequence to form the benzofuran ring. rsc.org While this method primarily forms 2-arylbenzofurans, modifications in substrates and directing groups can influence the regioselectivity. The direct C-H arylation of a pre-formed benzofuran ring at the C3-position with a benzyl (B1604629) halide or equivalent is a more direct approach. Mechanistic studies suggest that these reactions can proceed via a Concerted Metalation-Deprotonation (CMD) pathway, with the C-H bond activation often being the rate-determining step. acs.org The development of these methods simplifies synthetic routes to complex molecules by avoiding the need for halogenation or organometallic preparation of the benzofuran substrate. cnr.it

Table 2: Palladium-Catalyzed C-H Activation for Benzofuran Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Key Transformation | Application | Reference |

| 2-Hydroxystyrenes | Iodobenzenes | Palladium catalyst | C–H activation/oxidation tandem reaction | Synthesis of 2-arylbenzofurans | rsc.org |

| Benzofuran | Nitroarenes | Pd(OAc)₂ / Bi-DPh-Phos | Denitrative α-arylation via C-H activation | α-Arylation of heteroarenes | acs.org |

| Benzofuran | Vinyl Bromide | Palladium catalyst | C-H Vinylation | Synthesis of (R)-Frondosin B precursor | researchgate.net |

A strategic approach to functionalizing the C3 position of benzofurans involves an initial silylation followed by a subsequent cross-coupling reaction. A method for the selective introduction of a silyl (B83357) group at the C3 position utilizes a magnesium-promoted reductive silylation of 2-carbonyl-substituted benzofurans. acs.orgnih.govresearchgate.net This process involves the reaction of the benzofuran derivative with a chlorotrialkylsilane in the presence of magnesium metal. acs.org

The reaction proceeds in two steps: a reductive coupling that introduces the silyl group, followed by an oxidative rearomatization using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to restore the aromatic furan ring. acs.orgnih.gov A key advantage of this method is its high regioselectivity for the 3-position and the stability of the introduced silyl group during the oxidation step. acs.orgresearchgate.net The resulting 3-silylbenzofuran is a versatile intermediate. nih.gov The silyl group can be readily converted to the desired benzyl group via palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling with benzyl halides. This two-step silylation has broad functional group tolerance and uses mild reaction conditions. acs.org

Table 3: Reductive 3-Silylation of Benzofuran Derivatives

| Benzofuran Substrate (2-substituent) | Silylating Agent | Key Reagents | Product | Yield | Reference |

| 2-Benzoylbenzofuran | Chlorotrimethylsilane | Mg, DDQ | 2-Benzoyl-3-(trimethylsilyl)benzofuran | Moderate to Good | acs.orgnih.gov |

| 2-Carboxamide-benzofurans | Chlorotrialkylsilane | Mg, DDQ | 3-Silylated 2-carboxamide-benzofurans | Moderate to Good | acs.org |

| Various substituted benzofurans | Chlorotrialkylsilane | Mg, DDQ | Corresponding 3-silylated benzofurans | 38-84% | acs.org |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans. While often used as a co-catalyst with palladium in Sonogashira reactions, copper can also act as the primary catalyst in various annulation and coupling reactions. nih.govresearchgate.net

One-pot syntheses using a copper catalyst and molecular oxygen have been developed for the regioselective preparation of polysubstituted benzofurans from phenols and alkynes. researchgate.net This transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an aerobic oxidative cyclization. researchgate.net Another approach involves a copper-catalyzed reaction between substituted salicylaldehyde-derived Schiff bases and alkenes to yield benzofuran derivatives. nih.govacs.org Additionally, copper(II) triflate has been shown to catalyze the annulative amination of o-alkylphenols to produce 3-aminobenzofuran derivatives, which can serve as precursors for further functionalization. researchgate.net The development of base- and ligand-free copper-catalyzed N-arylation methodologies for aminobenzofurans further highlights the versatility of copper in modifying the benzofuran scaffold. nih.gov

Table 4: Copper-Mediated Benzofuran Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Transformation | Yield | Reference |

| Phenols | Alkynes | Copper catalyst / O₂ | Nucleophilic addition & oxidative cyclization | Good to Excellent | researchgate.net |

| Salicylaldehyde Schiff bases | Alkenes | CuCl₂ / DBU | Cyclization | 45-93% | nih.govacs.org |

| o-Alkylphenol | o-Acylated hydroxylamine | Cu(OTf)₂ / LiOtBu | Annulative amination | 50-71% | researchgate.net |

| 2-Hydroxybenzonitriles | 2-Bromoacetophenones | Cs₂CO₃ (mediator) | One-pot C-C and C-O bond formation | Good to Excellent | nih.gov |

Nickel, being an earth-abundant and less expensive metal, has gained prominence as a catalyst in organic synthesis. A notable application is the nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids to synthesize 3-aryl benzofuran-2(3H)-ones. researchgate.netresearchgate.net This protocol proceeds efficiently under solvent-free conditions using nickel(II) triflate (Ni(OTf)₂) as the catalyst. researchgate.net

The proposed mechanism suggests that the reaction is initiated by the nickel-promoted dehydration of the mandelic acid to form a carbocation intermediate. researchgate.net This is followed by a Friedel-Crafts alkylation of the phenol, which then undergoes an intramolecular esterification to yield the 3-aryl benzofuran-2(3H)-one product. researchgate.net This method allows for a diverse range of phenols and mandelic acids to be coupled, generating products in good yields. researchgate.net The resulting 3-arylbenzofuranone core structure is closely related to the this compound scaffold and can be a valuable intermediate. Subsequent chemical transformations, such as reduction of the ketone and lactone moieties, could potentially convert these products into the desired 3-benzylfurans. A significant advantage of this system is the recyclability of the nickel catalyst. researchgate.net

Table 5: Nickel-Catalyzed Synthesis of 3-Aryl Benzofuran-2(3H)-ones

| Phenol Derivative | Mandelic Acid Derivative | Catalyst | Conditions | Product | Yield | Reference |

| Phenols | Mandelic Acids | Ni(OTf)₂ | Solvent-free | 3-Aryl Benzofuran-2(3H)-ones | 31-97% | researchgate.net |

| Phenol | Mandelic acid | Ni(OTf)₂ | Solvent-free, 120 °C | 3-Phenylbenzofuran-2(3H)-one | Good | researchgate.netresearchgate.net |

Palladium-Catalyzed Cyclizations and Cross-Couplings

Metal-Free and Organocatalytic Synthesis

While metal catalysts are powerful, metal-free and organocatalytic methods offer advantages in terms of cost, toxicity, and sustainability. These strategies often rely on acid or base catalysis, or radical-mediated pathways.

Acid catalysts can facilitate the cyclization and rearrangement of functionalized precursors to form furan rings. A classic example involves the acid-catalyzed isomerization of oxetanes, which are formed from the photochemical reaction of furan and an aldehyde, to produce 3-substituted furans. tandfonline.com

More recently, para-toluenesulfonic acid (p-TSA) has been used to catalyze the heterocyclization of tert-butyldimethylsilyl (TBS) protected γ-hydroxy-α,β-unsaturated ketones into substituted furans. rsc.org The reaction proceeds efficiently in methanol (B129727) at room temperature, likely via in situ deprotection followed by a dehydrative heterocyclization. rsc.org This method has been applied to a range of substrates, affording furan products in high yields. rsc.org Another approach involves the acid-catalyzed cyclization of adducts formed from β-nitroenones and active methylene (B1212753) compounds to generate polyfunctionalized furans. mdpi.com

Base-mediated reactions provide a complementary metal-free approach to furan synthesis. A cascade Sₙ2′ reaction followed by an intramolecular Michael addition of a binucleophile to Morita–Baylis–Hillman (MBH) acetates can produce highly substituted furans regioselectively. rsc.org

A tunable synthesis of 2-trifluoromethylated furans and dihydrofuranols has been developed through the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. acs.org This method shows excellent functional group tolerance. acs.orgfigshare.com Additionally, a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans proceeds via a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org

Radical reactions offer unique pathways for bond formation. The development of suitable electron donors is crucial for single-electron-transfer (SET) processes. nih.gov Heteroatom-centered anions have been shown to function as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govresearchgate.net In this method, phosphines, thiols, and anilines can serve as precursors to the SEDs, which then participate in an intermolecular radical coupling reaction to afford 3-functionalized benzofuran products in moderate to excellent yields. nih.govresearchgate.net This approach is notable for its ability to generate aryl radicals efficiently at room temperature. beilstein-journals.org The mechanism has been studied through control experiments and computational methods. nih.govresearchgate.net

Green Chemistry Approaches to Benzofuran Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzofuran derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing recoverable and reusable catalysts.

Solvent-Free Conditions

The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of benzofuran scaffolds. By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions, simplify purification processes, and often lead to improved reaction kinetics.

One notable approach involves the one-pot synthesis of functionalized benzofurans from phenacyl bromide and various phenols under microwave irradiation and solvent-free conditions. google.com This method utilizes a mineral-supported reagent on neutral Alumina (Al2O3) and an inorganic base, such as sodium carbonate (Na2CO3), to facilitate a tandem sequence of O-alkylation, carbon-carbon coupling/cyclization, and dehydration/olefination reactions. google.com This process allows for the assembly of the 3-phenylbenzofuran (B8811988) core in a single, efficient step. google.com

Another significant solvent-free method is the SbCl3-catalyzed one-pot tandem Friedel-Crafts/lactonization reaction of phenols with mandelic acids to produce 3-aryl benzofuran-2(3H)-ones. researchgate.netrsc.org This reaction proceeds efficiently without a solvent, offering high yields (52-90%) and providing a direct route to precursors of 3-substituted benzofurans. researchgate.netrsc.org

Furthermore, a nickel-catalyzed dual C-H/O-H functionalization of phenols with mandelic acids has been developed for the synthesis of 3-aryl benzofuran-2(3H)-ones under solvent-free conditions. Current time information in Denbighshire, GB. This protocol demonstrates the potential for creating the core structure of 3-substituted benzofurans without the use of traditional solvents. Current time information in Denbighshire, GB.

| Reaction | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

| Phenacyl bromide + Phenols | Al2O3 / Na2CO3 | Microwave, Solvent-free | 3-Phenylbenzofurans | - | google.com |

| Phenols + Mandelic Acids | SbCl3 | Solvent-free | 3-Aryl benzofuran-2(3H)-ones | 52-90% | researchgate.netrsc.org |

| Phenols + Mandelic Acids | Ni(OTf)2 | Solvent-free | 3-Aryl benzofuran-2(3H)-ones | Moderate to Excellent | Current time information in Denbighshire, GB. |

Recyclable Catalyst Systems

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and the economic burden of chemical processes. Several recyclable catalytic systems have been effectively employed in the synthesis of benzofuran scaffolds.

Nickel catalysts have shown promise in this area. For instance, a recyclable nickel-catalyzed method for the dual functionalization of phenols with mandelic acids under solvent-free conditions has been reported to produce 3-aryl benzofuran-2(3H)-ones. Current time information in Denbighshire, GB. The Ni(OTf)2 catalyst used in this process can be recovered and reused for multiple cycles without a significant loss in its catalytic activity. Current time information in Denbighshire, GB.

Zinc oxide (ZnO) nanoparticles have also emerged as a highly efficient and recyclable heterogeneous catalyst for the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. researchgate.net These nanoparticles are inexpensive, stable, and can be easily recovered and reused for several reaction cycles while maintaining their activity. researchgate.net The reaction typically involves an aldehyde, a secondary amine, and a terminal alkyne, providing a versatile route to a variety of benzofuran derivatives. researchgate.net

Another example is the use of Amberlyst-15®, an ion exchange resin, in polyethylene (B3416737) glycol (PEG-400) for the synthesis of 3-benzoyl-5-hydroxy benzofuran derivatives. researchgate.net This solid-supported acid catalyst is easily recoverable and can be reused, offering a green and efficient protocol with high yields and selectivity at room temperature. researchgate.net Similarly, macroporous Amberlyst A26 OH has been utilized as a recyclable solid-base catalyst for the synthesis of quinazolinones from 2-aminobenzonitrile, a process that can be conceptually adapted for other heterocyclic syntheses. organic-chemistry.org The catalyst's high exchange capacity and resistance to the reaction media allow for its repeated use with sustained efficiency. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Recyclability | Reference |

| Ni(OTf)2 | C-H/O-H dual functionalization | Solvent-free conditions | Reusable for multiple cycles | Current time information in Denbighshire, GB. |

| ZnO Nanoparticles | Three-component synthesis | Heterogeneous, inexpensive, stable | Reusable for several cycles | researchgate.net |

| Amberlyst-15® in PEG-400 | Intramolecular cyclization | Room temperature, high selectivity | Reusable | researchgate.net |

| Amberlyst A26 OH | Tandem hydration/cyclization | Water-based, mild conditions | Reusable with high efficiency | organic-chemistry.org |

Multi-Component Reactions (MCRs) for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. frontiersin.orgorganic-chemistry.org

A notable example leading to a 3-benzyl substituted benzofuran is a one-pot, three-component synthesis of 2,3-disubstituted benzofurans using zinc oxide nanoparticles as a catalyst. researchgate.net In a specific application of this methodology, the reaction of an aldehyde, a secondary amine (piperidine), and a terminal alkyne can yield products such as 4-(2-benzylbenzofuran-3-yl)piperidine. researchgate.net This demonstrates the direct formation of a C-N bond at the 3-position of the benzofuran ring, with a benzyl group at the 2-position. While not a direct synthesis of a simple this compound, it showcases the potential of MCRs to construct complex molecules around the benzofuran core.

A more direct and highly relevant strategy for forming a 3-benzylbenzofuran (B8626651) derivative is a domino intermolecular Sonogashira coupling and intramolecular 5-exo-dig cycloisomerization cascade. acs.orgorganic-chemistry.org This one-pot process reacts 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes to produce (3-benzylbenzofuran-2-yl)(phenyl)methanones. acs.orgorganic-chemistry.org This reaction is significant as it constructs two new carbon-carbon bonds in a single operation, with good functional group tolerance. acs.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium system, such as Pd(OAc)2 with a xantphos (B1684198) ligand, in the presence of a base like K3PO4. organic-chemistry.org

Retrosynthetic Analysis of this compound Containing Structures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. The synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanone provides a practical example for the retrosynthetic analysis of a this compound-containing structure.

The primary disconnection in the retrosynthetic analysis of (3-benzylbenzofuran-2-yl)(phenyl)methanone (I) is at the C2-C3 bond and the C-O bond of the furan ring, which are formed in the final cyclization step. This leads back to the key intermediate, an internal alkyne (II), which is the product of a Sonogashira coupling.

Further disconnection of the internal alkyne (II) via the Sonogashira coupling reaction reveals the two starting components: a 2-(2-bromophenoxy)-1-phenylethan-1-one (B1622170) (III) and a terminal alkyne, specifically phenylacetylene (IV).

The 2-(2-bromophenoxy)-1-phenylethan-1-one (III) can be conceptually synthesized from 2-bromophenol (B46759) and 2-bromo-1-phenylethan-1-one through a simple Williamson ether synthesis. This completes the retrosynthetic pathway to readily available precursors.

This analysis highlights a convergent synthesis strategy where the two main fragments are prepared separately and then joined in a one-pot domino reaction to construct the final complex this compound derivative. acs.orgorganic-chemistry.org

Advanced Reaction Chemistry and Mechanistic Insights of 3 Benzylfuran

Electrophilic Substitution Reactions

The benzofuran (B130515) ring system is electron-rich and readily undergoes electrophilic substitution reactions. The regioselectivity and rate of these reactions are governed by the inherent electronic properties of the fused ring system and the nature of any substituents present.

In unsubstituted benzofuran, electrophilic attack occurs preferentially at the C-2 position of the furan (B31954) ring. echemi.comuoanbar.edu.iqchemicalbook.com This regioselectivity can be rationalized by examining the stability of the cationic intermediates (sigma complexes or arenium ions) formed upon attack at either the C-2 or C-3 position.

Attack at the C-2 position results in a sigma complex where the positive charge can be delocalized over the fused benzene (B151609) ring. This stabilization is analogous to that of a benzyl (B1604629) carbocation, which is a significant stabilizing factor. echemi.comstackexchange.com Conversely, electrophilic attack at the C-3 position generates a sigma complex where the positive charge is primarily stabilized by the lone pair of electrons on the adjacent oxygen atom through resonance. echemi.comstackexchange.com While oxygen can stabilize an adjacent positive charge, the delocalization involving the entire benzene ring for the C-2 adduct is energetically more favorable. This leads to a lower activation energy for the C-2 substitution pathway, making it the predominant route of reaction. This is in contrast to the related indole system, where electrophilic attack is favored at the C-3 position due to the greater ability of the nitrogen atom to stabilize the adjacent positive charge compared to oxygen. echemi.comstackexchange.comechemi.com

| Position of Attack | Primary Stabilizing Factor for Intermediate | Observed Outcome |

|---|---|---|

| C-2 | Resonance delocalization into the fused benzene ring (Benzylic-type stabilization) | Major Product |

| C-3 | Resonance delocalization involving the oxygen atom's lone pair | Minor Product |

The presence of a substituent on the benzofuran ring can significantly influence the regioselectivity and rate of electrophilic substitution. A benzyl group, attached at the C-3 position, functions as a weak electron-donating group primarily through an inductive effect. This has two main consequences:

Directivity : The C-3 benzyl group further enhances the inherent preference for electrophilic attack at the C-2 position. By donating electron density to the furan ring, it specifically enriches the C-2 position, thereby further stabilizing the transition state leading to the C-2 sigma complex. Consequently, electrophilic substitution on 3-benzylfuran is expected to occur with very high, if not exclusive, selectivity for the C-2 position.

The mechanism for electrophilic substitution on this compound follows the classical pathway for electrophilic aromatic substitution. byjus.com

Generation of Electrophile : The reaction is initiated by the generation of a strong electrophile (E⁺) from the reacting species.

Formation of a Sigma Complex : The electron-rich π-system of the benzofuran ring attacks the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.compearson.com As discussed, attack at the C-2 position is favored. The resulting sigma complex is stabilized by delocalization of the positive charge across the molecule.

Deprotonation : A base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the benzofuran ring and yielding the final C-2 substituted product. byjus.com

The superior stability of the intermediate resulting from attack at C-2 is the key to the observed regioselectivity. The positive charge in this sigma complex is delocalized not only by the oxygen atom but also across the fused benzene ring, a stabilizing effect that the C-3 attack intermediate lacks to the same extent. echemi.comstackexchange.com

Cycloaddition Reactions

The C-2=C-3 double bond of the furan moiety in this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of complex, polycyclic heterocyclic systems.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. mdpi.comuchicago.edu Azomethine ylides are common 1,3-dipoles used in these reactions to synthesize highly substituted pyrrolidine rings. thieme.deresearchgate.net

In this context, the C-2=C-3 bond of this compound can serve as the dipolarophile. The reaction between an azomethine ylide (generated in situ, for example, from an N-substituted glycine ester and an aldehyde) and this compound would proceed via a concerted pericyclic mechanism. This cycloaddition would yield a complex polycyclic architecture containing a pyrrolidine ring fused to the benzofuran framework. The benzyl group at the C-3 position would play a crucial role in directing the stereochemical outcome of the cycloaddition due to steric hindrance, likely favoring the approach of the azomethine ylide from the less hindered face. Such reactions are known to produce potentially bioactive compounds with high yield and diastereoselectivity under mild conditions. mdpi.com

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product Ring System | Key Characteristics |

|---|---|---|---|

| Azomethine Ylide | This compound (C2=C3 bond) | Fused Pyrrolidine | High stereoselectivity, atom economy, synthesis of complex polycycles. mdpi.comthieme.de |

The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental to the synthesis of six-membered rings. libretexts.orglibretexts.org The benzofuran nucleus can participate in these reactions, although its aromatic character can reduce its reactivity. The C-2=C-3 double bond of this compound can act as a dienophile, reacting with a conjugated diene.

For example, the reaction of this compound with a reactive diene like cyclopentadiene would yield a tricyclic adduct. The stereochemistry of the product would be influenced by the endo rule and the steric bulk of the C-3 benzyl substituent.

Furthermore, the use of heterodienes, such as azadienes (e.g., 1-aza-1,3-butadienes), in a hetero-Diels-Alder reaction with this compound opens a pathway to benzofuran-fused nitrogen-containing six-membered rings, such as dihydropyridines. These reactions expand the synthetic utility of this compound, allowing for the creation of diverse and complex heterocyclic frameworks. The electronic nature and steric profile of the benzyl group would be critical in controlling the regioselectivity and stereoselectivity of these cycloadditions.

[2+2] Cycloadditions and Subsequent Ring Expansion

The furan ring of this compound can participate in [2+2] photocycloaddition reactions, most notably the Paternò-Büchi reaction. This reaction occurs between an electronically excited carbonyl compound and the furan moiety, which acts as the alkene component, to yield a four-membered oxetane ring. rsc.orgwikipedia.org The reaction is a concerted process that proceeds via a diradical intermediate, and its regioselectivity is often predictable based on the stability of this intermediate. researchgate.netnih.gov For furan derivatives, the reaction typically yields a dioxabicyclo[3.2.0]heptene skeleton with high regio- and stereoselectivity. cambridgescholars.comresearchgate.net

The resulting oxetane, being a strained four-membered ring, is a valuable synthetic intermediate that can undergo subsequent ring-expansion reactions. acs.org The inherent ring strain of approximately 25.5 kcal/mol facilitates these transformations. beilstein-journals.org For instance, photochemically generated carbenes can react with oxetanes to afford substituted tetrahydrofurans. researchgate.net This process involves the formation of an oxonium ylide intermediate, which, due to the ring strain, undergoes cleavage and subsequent cyclization to form the expanded five-membered tetrahydrofuran ring. beilstein-journals.orgresearchgate.net This two-step sequence of [2+2] cycloaddition followed by carbene-mediated ring expansion transforms a furan precursor into a more complex tetrahydrofuran derivative. researchgate.net

Rearrangement Reactions

Claisen Rearrangement Pathways to Benzofurans

The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, provides a powerful pathway for the synthesis of benzofurans from furan precursors. researchgate.netacs.org While not a direct reaction of this compound itself, a suitably functionalized derivative, such as a 2-allyloxy-3-benzylfuran, can be envisioned as a substrate for this transformation. The reaction is typically thermally or Lewis acid-catalyzed and proceeds through a concerted, cyclic transition state. cambridgescholars.com

The process can be part of a tandem or cascade reaction sequence. For instance, an ortho-allyloxy alkinyl benzene can undergo a Claisen rearrangement followed by a 5-endo-dig cyclization to furnish a substituted benzofuran. nih.gov A similar strategy applied to a furan system would involve the thermal rearrangement of the allyl group from the oxygen atom to the C3 position of the furan ring. This key step creates a new carbon-carbon bond and sets up the molecule for a subsequent intramolecular cyclization (annulation) and aromatization to form the fused benzofuran ring system. researchgate.netnih.gov

Sigmatropic Rearrangements (e.g.,acs.orgrsc.org-sigmatropic)

Beyond the acs.orgacs.org-Claisen rearrangement, acs.orgrsc.org-sigmatropic rearrangements are also significant in the chemistry of furan derivatives. These reactions involve the migration of a substituent over a three-atom pi-system and are common for allylic ethers, amines, and sulfur compounds. chempap.orgpharmaguideline.com

Two notable examples are the Wittig and Sommelet-Hauser rearrangements:

acs.orgrsc.org-Wittig Rearrangement : An allyl ether of a furfuryl alcohol derivative, upon treatment with a strong base, can form a carbanion adjacent to the ether oxygen. This intermediate can then undergo a concerted acs.orgrsc.org-sigmatropic rearrangement to yield a homoallylic alcohol. acs.org

Sommelet-Hauser Rearrangement : A quaternary ammonium salt, such as one derived from the aminomethylation of this compound followed by quaternization with a benzyl group, can be a substrate for this rearrangement. In the presence of a strong base like sodium amide, deprotonation occurs to form an ylide. organic-chemistry.org This ylide can then undergo a acs.orgrsc.org-sigmatropic rearrangement where an alkyl group from the nitrogen migrates to the furan ring, followed by rearomatization. organic-chemistry.orgorganic-chemistry.org

Another relevant transformation is the Doyle-Kirmse reaction , which involves the reaction of an allylic sulfide with a metal carbene. The mechanism proceeds through the formation of a sulfonium ylide, which then undergoes a acs.orgrsc.org-sigmatropic rearrangement to form a homoallylic sulfide. wikipedia.org This reaction has been applied to (2-furyl)carbenoids, demonstrating its utility in functionalizing furan-containing systems. wikipedia.org

Stevens Rearrangement Analogues in Benzofuranone Formation

The Stevens rearrangement is a nih.govrsc.org-rearrangement of a quaternary ammonium or sulfonium ylide, typically promoted by a strong base. rsc.org The mechanism is complex and has been a subject of debate, with evidence pointing towards pathways involving the homolytic cleavage of the N-C bond to form a diradical pair within a solvent cage. acs.orgrsc.orgnih.gov

While a direct application of the Stevens rearrangement to form a benzofuranone from a this compound precursor is not commonly cited, analogous reactions involving sulfur ylides are utilized in benzofuran synthesis. For example, sulfur ylides can react with ortho-hydroxy aryl alkynes in a process involving isomerization and nucleophilic cyclization to generate benzofurans. researchgate.net To form a benzofuranone, a hypothetical pathway could involve a furan substrate with an ortho-ester or related carbonyl precursor on the benzyl group. After formation of a sulfonium or ammonium salt and subsequent ylide generation, a Stevens-type nih.govrsc.org-shift could position a functional group appropriately for an intramolecular cyclization and carbonyl formation, yielding the benzofuranone skeleton. The key step is the ylide rearrangement that facilitates the ring-closing reaction. researchgate.net

Other Molecular Rearrangements in Benzofuran Synthesis

Several other rearrangement reactions are instrumental in converting furan-based or other precursors into the benzofuran scaffold.

Interrupted Pummerer Reaction : This method allows for the synthesis of multisubstituted benzofurans from alkynyl sulfoxides and phenols. The reaction is initiated by the electrophilic activation of the sulfoxide with an agent like trifluoroacetic anhydride (TFAA). This is followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to form the benzofuran ring. acs.orgnih.govrsc.orgnih.govresearchgate.net

Chalcone Rearrangement : 2-Hydroxychalcones can be rearranged and transformed to selectively produce 3-acylbenzofurans or 3-formylbenzofurans. The process involves the formation of a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be selectively aromatized under different acidic or basic conditions to yield the desired benzofuran isomer. nih.gov

Intramolecular Wittig Reaction : Highly functionalized furans can be synthesized via intramolecular Wittig-type reactions. The process involves the in-situ generation of phosphorus ylides from Michael acceptors, a phosphine, and an acyl chloride. The ylide then undergoes a ring-closing reaction to form the furan ring. organic-chemistry.org While this builds the furan ring itself, analogous intramolecular Wittig strategies can be employed to construct heterocyclic rings fused to other systems.

Rearrangement of Benzopyrans : Under certain conditions, benzopyran structures have been observed to undergo an unusual rearrangement to form the isomeric benzofuran ring system, providing a novel synthetic pathway to these compounds. nih.govmdpi.com

C-H Functionalization and Derivatization

Direct C-H functionalization is a powerful and atom-economical strategy for derivatizing aromatic heterocycles like this compound. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic furans. magtech.com.cn Palladium and rhodium complexes are common catalysts for these transformations.

For a 3-substituted furan like this compound, the C-H bonds at the C2 and C5 positions are the most electronically activated and sterically accessible for functionalization. Palladium-catalyzed direct arylation, for example, typically occurs with high regioselectivity at these positions. wikipedia.org The reaction often employs a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand and a base. magtech.com.cn

Recent studies on 2-benzylfurans have shown that bimetallic catalysts can be used to selectively functionalize either the C3 position of the furan ring or the benzylic C-H bond. The selectivity is controlled by the choice of the auxiliary metal in the bimetallic system, which influences the regioselectivity of the reductive elimination step. Cation-π interactions have been implicated as a key controlling feature in achieving selective C3 arylation. nih.gov

Rhodium(III)-catalyzed C-H activation is another effective method. It can be used for the annulation of N-phenoxyacetamides with propargyl alcohols to divergently synthesize benzofuran frameworks. acs.org Furthermore, Rh(III) catalysis enables the synthesis of highly functionalized furans through the cyclization of acrylic acids with α-diazocarbonyl compounds via vinyl C-H activation. nih.govacs.org These methods highlight the potential for selectively modifying the furan core of this compound at its most reactive sites to introduce new functional groups and build molecular complexity.

Positional Selectivity in C-H Arylation of 2-Benzylfurans

The selective functionalization of C-H bonds is a significant challenge in organic synthesis. In the case of 2-benzylfurans, the presence of multiple inequivalent C-H bonds necessitates a high degree of control to achieve positional selectivity. Bimetallic catalysts have emerged as a powerful tool to direct the site of arylation on 2-benzylfurans, allowing for selective functionalization at either the C-3 position of the furan ring or the benzylic position.

The selectivity of these reactions is governed by cation-π interactions, which can be modulated by the choice of base and additives. wikipedia.orgjk-sci.com By altering these conditions, it is possible to switch the catalytic cooperativity on or off, thereby directing the reaction toward a specific C-H bond.

A key factor in controlling the regioselectivity is the nature of the auxiliary metal in the bimetallic catalyst. The use of different auxiliary metals within a single ligand framework can control the reductive elimination step, leading to either C-3 or benzylic arylation products with high selectivity. jk-sci.com

Computational and experimental studies have provided evidence that the bimetallic catalyst system influences the equilibrium of palladium-bound benzylic and C-3 isomers through secondary coordination sphere effects. nih.gov For instance, with a potassium-containing catalyst, cation-π interactions between the potassium ion and the benzylic arene ring favor the formation of the C-3 arylation product. jk-sci.comnih.gov Conversely, in the absence of a suitable cation to engage in these π-interactions, the benzylic C-H bond is preferentially activated, leading to benzylic arylation. nih.gov

The electronic properties of the benzyl group also play a role in selectivity. Electron-deficient benzyl groups can disfavor the cation-π interactions necessary for C-3 arylation, leading to a switch in selectivity toward the benzylic position. nih.gov

| Catalyst System | Substrate | Major Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Bimetallic (e.g., K~NIXANTPHOS)Pd-based | 2-Benzylfuran | C-3 Arylation | Cation-π interaction between K+ and the benzylic arene ring. | jk-sci.comnih.gov |

| Bimetallic (e.g., Li·12-crown-4~NIXANTPHOS)Pd-based | 2-Benzylfuran | Benzylic Arylation | Absence of strong cation-π interaction, leading to preferential benzylic C-H activation. | jk-sci.com |

Functionalization at the Benzyl Moiety of this compound

The benzylic position of this compound is a site of enhanced reactivity due to the stabilization of radical, cationic, or anionic intermediates by the adjacent benzene ring. wikipedia.org This inherent reactivity allows for a range of functionalization reactions to be carried out selectively at the benzylic methylene (B1212753) group.

One notable example is the bromination of the benzylic position. In a study on the synthesis of (3-(bromomethyl)benzofuran-2-yl)(phenyl)metanone, the methyl group at the 3-position of the benzofuran ring was successfully brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride. acs.org This reaction proceeds via a radical mechanism, where the benzylic radical is stabilized by resonance with the phenyl group. wikipedia.org

The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions. For instance, it can be reacted with various dithiocarbamate derivatives to yield target compounds under SN2 conditions. acs.org

Beyond halogenation, other transformations at the benzylic position are also possible. For example, intermolecular benzylic methylene functionalization of exo-cyclic enol ethers has been achieved using imines as reagents and potassium tert-butoxide as a catalyst, with the reaction pathway being dependent on the solvent.

| Reaction | Reagents | Substrate | Product | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-bromosuccinimide (NBS), Benzoyl peroxide | (3-Methylbenzofuran-2-yl)(phenyl)methanone | (3-(Bromomethyl)benzofuran-2-yl)(phenyl)metanone | acs.org |

| Nucleophilic Substitution | Dithiocarbamate metal salts | (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone | (2-Benzoyl benzofuran-3-yl)methyl N,N-disubstituted-1-carbodithioate derivatives | acs.org |

Regioselective Functionalization of the Furan Ring in Benzylfurans

The furan ring in benzylfurans is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the furan and benzyl moieties.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction and Friedel-Crafts acylation, can be employed to introduce functional groups onto the furan ring. The Vilsmeier-Haack reaction, which uses a substituted formamide and phosphorus oxychloride, is a method for the formylation of electron-rich arenes and heterocycles. jk-sci.comnrochemistry.comcambridge.orgwikipedia.orgorganic-chemistry.org For five-membered heterocycles like furan, the reaction typically occurs at the 2-position. cambridge.org

Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride with a Lewis acid catalyst, can also be used to introduce acyl groups. researchgate.netnih.govyoutube.comyoutube.com However, in some cases, this reaction can lead to a mixture of products with low regioselectivity. nih.gov

Directed Metalation:

To achieve higher regioselectivity, directed ortho-metalation (DoM) is a powerful strategy. researchgate.netbaranlab.orgsemanticscholar.orguwindsor.ca This technique utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a substituent at a specific position. For π-excessive heterocycles like furan, lithiation is highly dominant at the C-2 position. uwindsor.ca

The use of mixed metal-amide bases, such as TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to enable regioselective zincation of N-heterocycles, offering an alternative to traditional lithiation methods. uni-muenchen.denih.gov

| Reaction | Reagents | Typical Position of Functionalization on Furan Ring | Key Features | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 2-position | Formylation of electron-rich heterocycles. | cambridge.org |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | Can result in a mixture of isomers. | Introduces an acyl group. | nih.gov |

| Directed ortho-Metalation (DoM) | Organolithium reagent, Directing Metalating Group (DMG) | Position adjacent to the DMG. | High regioselectivity. | researchgate.netbaranlab.orgsemanticscholar.orguwindsor.ca |

Nucleophilic Reactions and Annulations involving Benzofuran derivatives

Nucleophilic reactions and annulation strategies are pivotal in the synthesis of complex benzofuran derivatives. These reactions often involve the intramolecular attack of a nucleophile to form the benzofuran ring system.

A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the synthesis of 3-arylbenzofurans. thieme.de This method is effective for a range of substrates bearing both electron-donating and electron-withdrawing groups. uwindsor.cathieme.de

Annulation reactions, which involve the formation of a new ring, are also a common strategy. For example, a cascade reaction involving a [2+2] annulation of DMF with an aryne, followed by trapping with a sulfur ylide, has been used to synthesize 2-aroyl benzofurans. rsc.org Rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols provides access to benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters.

Furthermore, [3+2]-annulation reactions with nitroalkenes are widely used for the synthesis of aromatic five-membered nitrogen heterocycles and can be adapted for the synthesis of furan-containing structures. nih.gov

Radical-Mediated Transformations for 3-substituted Benzofurans

Radical reactions offer a powerful and alternative approach to the synthesis of 3-substituted benzofurans, often proceeding under mild conditions and with high functional group tolerance.

A notable development in this area is the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions. wikipedia.orgjk-sci.com In this methodology, heteroatom anions, generated from precursors such as phosphines, thiols, and anilines, react with 2-iodophenyl allenyl ethers through a single-electron-transfer (SET) process. This initiates an intermolecular radical coupling reaction, leading to the formation of 3-functionalized benzofurans with heteroatomic functionalities in moderate to excellent yields. wikipedia.org

The reaction mechanism has been elucidated through control experiments and computational methods, confirming the role of the heteroatom anions as SEDs. wikipedia.org The resulting 3-substituted benzofuran products have shown potential applications in organic synthesis and as leading structures for the development of novel pesticides. wikipedia.org

Oxidative Cyclization and Functionalization

Oxidative cyclization is a common and effective strategy for the construction of the benzofuran ring system. These reactions typically involve the formation of a C-O bond between a phenolic oxygen and a suitably positioned carbon atom, often with the aid of an oxidizing agent.

Palladium-catalyzed oxidative cyclization of o-allylphenols is a well-established method for synthesizing 2-methylbenzofurans. nih.gov This can be performed as a one-pot procedure starting from allyl aryl ethers, which first undergo a Claisen rearrangement to form the o-allylphenol intermediate. nih.gov Similarly, aryl homoallyl ethers can be converted to chromenes via a direct palladium-catalyzed oxidative cyclization. nih.gov

The synthesis of functionalized 2-benzyl benzofurans can be achieved through a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst and benzoquinone as an oxidant. cambridge.org

The benzofuran ring itself can also undergo oxidative functionalization. For example, furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to produce 1,4-dicarbonyl compounds. These intermediates can then cyclize to form 4-hydroxy-2-cyclohexen-1-ones, which can be further transformed into benzofuran derivatives. acs.orgsemanticscholar.orgbeilstein-journals.org Biomimetic oxidation of benzofurans using hydrogen peroxide and manganese(III) porphyrin catalysts, which model the action of cytochrome P450 enzymes, has also been investigated. youtube.com This approach leads to the formation of epoxides, which can then undergo further transformations. youtube.com

| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Allyl aryl ether | Pd(CH₃CN)₂Cl₂ | 2-Methylbenzofuran | nih.gov |

| Oxidative Cyclization | ortho-Cinnamyl phenol (B47542) | [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzyl benzofuran | cambridge.org |

| Oxidative Ring-Opening/Cyclization | 2-(β-Ketoester)furan | Mn(III)/Co(II), O₂ | 4-Hydroxy-2-cyclohexen-1-one | acs.orgsemanticscholar.orgbeilstein-journals.org |

| Biomimetic Oxidation | Benzofuran | H₂O₂, Mn(III) porphyrin | Epoxide intermediate | youtube.com |

Theoretical and Computational Investigations of 3 Benzylfuran Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations offer detailed insights into the electronic structure and energy of molecules, forming the basis for understanding reaction pathways.

Density Functional Theory (DFT) has become a reliable and widely used method for calculating the geometries and energies of benzofused heterocycles. sciforum.netsemanticscholar.org It is instrumental in exploring complex reaction mechanisms, including cycloadditions and functionalization reactions involving furan (B31954) and benzofuran (B130515) scaffolds.

DFT calculations have been employed to rationalize the divergent reaction pathways in the C-H functionalization of 2-benzylfurans. nih.gov For instance, studies on the arylation of 2-benzylfurans show how different bimetallic catalysts can lead to selectivity between C-3 and benzylic arylation. nih.gov Proposed pathways suggest that the reaction proceeds through intermediates whose relative stabilities can be assessed using DFT. Geometry optimization calculations on model intermediates help in understanding the preference for one tautomer over another, which ultimately dictates the product distribution. nih.gov

In the context of cycloaddition reactions, DFT has been used to investigate various potential mechanisms. For [8+2] cycloadditions of dienylfurans, calculations can distinguish between concerted, stepwise, and tandem reaction pathways by computing the activation free energies for each route. pku.edu.cn For example, a stepwise pathway involving a zwitterionic intermediate can be compared to a pathway involving an initial [4+2] cycloaddition followed by a vinyl shift. pku.edu.cn These calculations can reveal the rate-determining step and the thermodynamic stability of intermediates and products. pku.edu.cnnih.gov

DFT is also applied to understand photoreactions. In the case of 3-diazo-3H-benzofuran-2-one, DFT calculations indicated that the dimerization of the resulting cumulenone intermediate occurs in a single step with negligible activation energy. nih.gov Furthermore, these calculations can predict the favorability of different reaction outcomes; for example, they showed that the Wolff-rearrangement was energetically prohibitive compared to the ring-opening reaction. nih.gov

The table below summarizes findings from various DFT studies on reaction pathways of furan and benzofuran derivatives.

| Reaction Type | System Studied | DFT Functional/Basis Set | Key Findings |

| C-H Arylation | 2-Benzylfurans | BP86/ZORA-TZVP | Cation-π interactions control regioselectivity, favoring C-3 arylation under specific conditions. nih.gov |

| [8+2] Cycloaddition | Dienylisobenzofurans | Not Specified | A pathway involving an initial [4+2] cycloaddition followed by a nih.govphyschemres.org-vinyl shift was found to be kinetically favorable. pku.edu.cn |

| Dimerization | 6-(oxoethenylidene)-2,4-cyclohexadien-1-one (from a benzofuran derivative) | Not Specified | Dimerization to form isoxindigo and coumestan (B1194414) proceeds with a negligible activation barrier. nih.gov |

| Radical Coupling | Phenyliodide substrate and Ph₂P⁻ | Not Specified | A spontaneous radical coupling leads to the formation of 3-functionalized benzofuran products. nih.gov |

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying molecular systems. These methods are often used to validate results from DFT or to study systems where DFT may not be as accurate.

For benzofuran derivatives, ab initio calculations have been used to investigate molecular structure and stability. nih.govconicet.gov.ar For example, in a study of benzofuran-2-yl-(phenyl)-3-pyridylmethanols, geometries were optimized at the Hartree-Fock (HF/6-31G(d)) level to find global minima before performing single-point energy calculations. tandfonline.com Conformational studies on benzofuranones have shown that ab initio calculations can predict the relative stability of different isomers, such as 2(3H)-benzofuranone being more stable than its 3(2H) counterpart. nih.gov

In mechanistic studies, ab initio methods complement other computational approaches. For the photoreactions of 3-diazo-3H-benzofuran-2-one, G3-level ab initio calculations were consistent with experimental data and DFT results. nih.gov They predicted a singlet ground state for the carbene intermediate, which undergoes a highly exothermic and facile ring-opening to a cumulenone. nih.gov Furthermore, local MP2 (a type of ab initio calculation) has been used to optimize the ground-state structures of 2,3-benzofuran dimers, providing insights into intermolecular interactions like C-H−π hydrogen bonds. acs.org

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone concept for explaining chemical reactivity. taylorandfrancis.comnumberanalytics.com It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The energies and shapes of these orbitals provide a qualitative understanding of reaction pathways and regioselectivity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. acs.org A small HOMO-LUMO gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgnih.gov This suggests that the molecule is more likely to engage in chemical reactions. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. physchemres.orgnih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. physchemres.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.gov

The table below presents calculated HOMO-LUMO energy gaps for several benzofuran-related compounds from various studies.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.18 | -0.27 | 0.09 | nih.gov |

| N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide | DFT/B3LYP/6-31+G(d,p) | -6.31 | -2.80 | 3.52 | emerald.com |

| Benzothieno[3,2-b]benzofuran (BTBF) | DFT/B3LYP/6-31G | -5.55 | -1.17 | 4.38 | mdpi.com |

| Bromobenzothieno[3,2-b]benzofuran (BTBF-Br) | DFT/B3LYP/6-31G | -5.69 | -1.41 | 4.29 | mdpi.com |

| 2,7-dibromobenzothieno[3,2-b]benzofuran (BTBF-2Br) | DFT/B3LYP/6-31G* | -5.81 | -1.62 | 4.19 | mdpi.com |

| Benzofuran derivative with dicyano groups (Catalyst 4A) | Not Specified | -5.90 | -2.88 | 3.02 | acs.org |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. wuxiapptec.com By mapping the electrostatic potential onto the electron density surface, one can identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack. acs.orgwuxiapptec.com

For substituted benzofurans and related heterocycles, MEP analysis provides valuable insights into reactivity. frontiersin.org In one study, the MEP map of a benzofuran derivative showed that negative potential was localized around electronegative oxygen atoms, indicating high electron density, while a nitrogen-containing functional group was in a more positive region, suggesting it could act as an electrophilic site. acs.org This information helps to understand intermolecular interactions and catalytic potential. acs.org

In another analysis of benzofuran-based derivatives, MEP calculations were used to identify likely sites for hydrogen bonding and to distinguish between electrophilic and nucleophilic centers on the molecules. frontiersin.org For five-membered heterocycles and their benzo-fused analogs, MEP maps and charge analysis can predict the preferred sites for electrophilic substitution. pixel-online.net For instance, in benzofuran, the C3 position is often identified as having a higher electron density, making it the most reactive site toward electrophiles, a prediction that aligns with experimental observations. pixel-online.net This approach provides a clear, visual rationale for the observed regioselectivity in reactions of substituted benzofurans. pixel-online.net

Reaction Kinetics and Potential Energy Surface Calculations

To gain a deeper, quantitative understanding of a chemical reaction, chemists turn to the calculation of reaction kinetics and potential energy surfaces (PES). A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. uni-siegen.delibretexts.org By mapping this "landscape," it is possible to identify reactants, products, intermediates, and, most importantly, transition states—the energy maxima along the minimum energy pathway connecting reactants and products. libretexts.org

Calculations of the PES are fundamental to understanding reaction mechanisms. For example, in the on-surface synthesis of a benzofuran derivative, DFT-based calculations of the potential energy pathway revealed a two-step reaction. ruben-group.de The calculations identified the free energy barriers for a hydrogen transfer step and a subsequent ring-closing step, providing a detailed picture of the reaction coordinate. ruben-group.de Similarly, for electrophilic substitution on thieno[3,2-b]benzofuran, calculating the PES for the most probable reaction pathways is crucial for a better understanding of the reaction mechanism. sciforum.net

The information derived from a PES allows for the calculation of activation energies (the height of the barrier from reactants to the transition state), which are essential for determining theoretical reaction rates via transition state theory. libretexts.org In studies of cycloaddition reactions, comparing the activation free energies for different possible pathways (e.g., concerted vs. stepwise) on the PES can determine the most likely mechanism. pku.edu.cn For instance, if the barrier for a stepwise pathway is significantly lower than for a concerted one, the reaction is predicted to proceed stepwise. pku.edu.cn

The harmonic potential energy expression, derived from a Taylor series expansion of the potential energy around a stable geometry, is a common approximation used in these calculations. utah.edu The second derivatives of the energy, known as the Hessian matrix, describe the curvature of the PES. At a minimum, all curvatures are positive, while at a transition state, there is one negative curvature corresponding to the motion along the reaction coordinate. utah.edu These computational approaches provide a powerful bridge between theoretical models and experimental kinetic data.

Quantum Tunneling Effects in Reaction Mechanisms

Quantum tunneling is a phenomenon where a particle, such as a proton or electron, can pass through a potential energy barrier even if it does not have enough classical energy to overcome it. This effect is particularly relevant for reactions involving the transfer of light particles like hydrogen. lookchem.com While classical transition state theory assumes reactions must proceed over the energy barrier, quantum tunneling provides an alternative pathway "through" the barrier. lookchem.comruben-group.de

Recent research has demonstrated the critical role of quantum tunneling in the synthesis of benzofuran derivatives, particularly in on-surface reactions investigated by scanning tunneling microscopy and DFT. ruben-group.denih.gov In one study, the ring-closure to form a furan ring was found to proceed at temperatures as low as 150 K. ruben-group.denih.gov Theoretical calculations revealed a two-step reaction involving a hydrogen transfer followed by ring closure. ruben-group.de The calculations showed that the rate mediated by quantum tunneling significantly exceeded the classical rate, increasing it by a factor of about 100 at 200 K. ruben-group.de This theoretical finding was confirmed experimentally by observing a large kinetic isotope effect (KIE) when hydrogen was replaced with deuterium, a hallmark of tunneling-mediated pathways. ruben-group.denih.gov

These findings suggest that for certain reactions involving 3-benzylfuran, especially those involving proton or hydrogen atom transfers under specific conditions (e.g., low temperatures, enzymatic catalysis, or on-surface synthesis), quantum tunneling could play a decisive role. lookchem.comruben-group.deresearchgate.net Such effects can lead to reaction rates that are much faster than predicted by classical theories and can enable chemical transformations that would otherwise be inaccessible. lookchem.comruben-group.de The construction of the benzofuran ring system through proton quantum tunneling has been noted for having fewer side reactions and high yields, which is beneficial for creating complex molecular structures. rsc.org

Regioselectivity Prediction and Rationalization

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. For this compound, the furan ring offers several potential sites for reaction (C2, C4, and C5). The benzyl (B1604629) substituent at the C3 position plays a crucial role in directing incoming reagents. The prediction and rationalization of this regioselectivity are key areas of computational investigation.

Theoretical models are used to understand the factors governing regioselectivity, which include electronic effects (the distribution of electron density in the molecule) and steric effects (the physical blocking of a reaction site by a substituent). In electrophilic substitution reactions, benzofuran typically reacts at the 2-position. slideshare.net For substituted furans, the outcome is more complex. Computational methods like DFT can calculate properties that predict reactivity, such as frontier molecular orbital (HOMO-LUMO) energies and shapes, and local reactivity descriptors. mdpi.comsciforum.net

For example, in the synthesis of substituted benzofuranones, high regioselectivity is achieved in Diels-Alder reactions where the electronic polarization of both reactants dictates the outcome. oregonstate.edu In cases where steric factors are not dominant, regiochemical mixtures can be common. oregonstate.edu For reactions involving unsymmetrical arynes, the "Aryne Distortion Model" has been used to rationalize regioselectivity. acs.org This model, supported by DFT calculations, predicts that nucleophilic attack occurs at the more distorted (more linear) carbon atom of the strained triple bond. acs.org

Machine learning models combined with computational chemistry are emerging as powerful tools for predicting regioselectivity. nih.gov For radical C-H functionalization of heterocycles, a Random Forest model trained on computed properties of the reactants successfully predicted reaction barriers and regioselectivity with high accuracy. nih.gov Such approaches could be applied to this compound to predict the most likely sites of reaction under various conditions, providing a rapid and reliable guide for synthetic design. nih.gov

Structural Stability and Aromaticity Considerations

The stability and aromaticity of the furan ring in this compound are fundamental to its chemical behavior. Furan itself is an aromatic heterocycle, possessing a cyclic, planar system of 6 π-electrons that satisfy Hückel's rule (4n+2, with n=1). gcwk.ac.in However, its aromatic character is weaker than that of benzene (B151609), making it more susceptible to addition reactions and ring-opening. slideshare.netrsc.org

Computational studies provide quantitative measures of stability and aromaticity. The stability of different isomers can be compared by calculating their total energies. For instance, a theoretical study on isomeric benzofused thieno[3,2-b]furans found that one isomer was more stable than the other by 3.6 kcal/mol, which was consistent with experimental observations of reactivity. sciforum.net Such calculations for this compound would involve optimizing its geometry and comparing its energy to other isomers (e.g., 2-benzylfuran) to assess relative stability.

Advanced Synthetic Applications of 3 Benzylfuran Scaffolds

Building Blocks for Complex Polycyclic Systems

The rigid, planar structure of the benzofuran (B130515) core, combined with the synthetic versatility of the benzyl (B1604629) group at the 3-position, makes 3-benzylfuran derivatives valuable starting materials for the assembly of complex polycyclic systems. The benzyl moiety can serve as a reactive handle for subsequent annulation reactions or can be modified to facilitate intramolecular cyclizations.

Recent synthetic strategies have highlighted the construction of complex benzofuran derivatives through methods like free radical cyclization cascades, which are particularly effective for preparing difficult-to-access polycyclic compounds. tus.ac.jp While direct, widespread application of this compound itself as a foundational block for polycyclics is an emerging area, the principles are demonstrated in the synthesis of related substituted benzofurans. For instance, novel methods for creating highly functionalized benzofurans are being developed, which could pave the way for their use in creating complex molecules for materials science and medicinal chemistry. tus.ac.jp The synthesis of polycyclic systems often involves leveraging the existing benzofuran core and building additional rings onto it. The benzyl group at the C3-position can direct cyclization reactions or be transformed into other functional groups necessary for ring formation.

Precursors in Natural Product Total Synthesis (Focus on structural motif construction)

The benzofuran nucleus is a common feature in many biologically active natural products. rsc.orgnih.gov The strategic placement of substituents on this core is critical for achieving the final target molecule. 3-Substituted benzofurans, including those with benzyl or related functionalities, often serve as key intermediates in the construction of these complex natural structures.

A notable example is the efficient total synthesis of the natural product puerariafuran. nih.gov This synthesis was facilitated by the facile preparation of a 3-formylbenzofuran intermediate, which was derived from the rearrangement of a 2-hydroxychalcone precursor. This strategy underscores the importance of the C3-position as a key site for molecular elaboration.

The synthesis of puerariafuran proceeded through the following key steps:

Condensation of a protected 2-hydroxybenzaldehyde with an acetophenone to yield a chalcone.

Oxidative rearrangement using a hypervalent iodine reagent.

Acid-catalyzed cyclization and deprotection to form a 2,3-dihydrobenzofuran (B1216630).

Selective transformation of the dihydrobenzofuran intermediate into the target 3-formylbenzofuran under acidic conditions. nih.gov

This synthesis demonstrates how a simple functional group at the 3-position can be instrumental in building the core structure of a complex natural product. The benzyl group in a this compound could similarly act as a stable precursor, which can be later oxidized to an aldehyde or carboxylic acid as needed for the total synthesis.

Enabling Stereoselective Transformations involving Benzofuran derivatives

The this compound scaffold and its derivatives are pivotal in directing stereoselective reactions, enabling the synthesis of enantiomerically enriched molecules with complex three-dimensional structures. The substituent at the 3-position can exert significant steric and electronic influence, controlling the facial selectivity of approaching reagents.

A powerful demonstration of this principle is the diastereoselective synthesis of novel benzofuran spiro-pyrrolidine derivatives via a [3+2] azomethine ylide cycloaddition reaction. mdpi.com In this three-component reaction, (Z)-3-benzylidenebenzofuran-2(3H)-one serves as the dipolarophile. The reaction with an amino acid (like sarcosine) and ninhydrin generates an azomethine ylide in situ, which then undergoes a cycloaddition with the exocyclic double bond of the benzofuranone.

This transformation proceeds with high efficiency and excellent diastereoselectivity, affording the desired spiro-pyrrolidine products in high yields and with diastereomeric ratios often exceeding 20:1. mdpi.com The steric bulk of the benzylidene group is crucial for controlling the trajectory of the cycloaddition, leading to the preferential formation of one diastereomer. The versatility of this reaction is showcased by the wide range of substituents tolerated on the benzylidene ring.

| Product | Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4a | H | 95 | >20:1 |

| 4b | 2-CH₃ | 85 | >20:1 |

| 4c | 3-CH₃ | 82 | >20:1 |

| 4d | 4-CH₃ | 99 | >20:1 |

| 4e | 4-OCH₃ | 97 | >20:1 |

| 4g | 2-F | 88 | >20:1 |

| 4h | 3-F | 89 | >20:1 |

| 4i | 4-F | 96 | >20:1 |

| 4j | 2-Cl | 74 | >20:1 |

| 4k | 3-Cl | 86 | >20:1 |

| 4l | 4-Cl | 98 | >20:1 |

| 4m | 2-Br | 76 | >20:1 |

| 4n | 3-Br | 83 | >20:1 |

| 4o | 4-Br | 94 | >20:1 |

Development of Novel Heterocyclic Frameworks

The this compound core is an excellent platform for the development of novel heterocyclic frameworks through molecular hybridization. By treating the benzofuran moiety as a scaffold, chemists can append or fuse other heterocyclic rings, leading to new chemical entities with potentially unique biological activities.

One such approach involves the synthesis of benzofuran-anchored oxadiazoline derivatives. ijrar.com Starting from a substituted benzofuran-2-carbohydrazide, reaction with various aromatic aldehydes yields benzofuranyl hydrazone intermediates. Subsequent refluxing with acetic anhydride promotes a cyclization reaction to form the corresponding 1,3,4-oxadiazoline ring system. This strategy effectively combines the structural features of both the benzofuran and the oxadiazoline heterocycles into a single molecule.

Future Perspectives in 3 Benzylfuran Chemistry

Emerging Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 3-substituted benzofurans, including 3-benzylfuran, is continually being refined through the introduction of innovative catalytic systems. These catalysts are designed to improve reaction efficiency, control regioselectivity, and operate under milder, more environmentally friendly conditions.

Transition metal catalysis remains a cornerstone of benzofuran (B130515) synthesis. numberanalytics.com Recent research has highlighted the efficacy of iron-based catalysts, such as iron(III) triflate (Fe(OTf)₃), for the isomerization of 3-methylenebenzofuran derivatives to yield 3-substituted benzofurans. researchgate.net This method is noted for its high yields, mild reaction conditions, and tolerance of various functional groups. researchgate.net Palladium-catalyzed reactions are also prominent, with strategies involving the direct oxidative cyclization of substrates like ethyl-3-phenoxy acrylate (B77674) derivatives. researchgate.net These reactions, often utilizing a combination of a palladium catalyst and an oxidant like silver trifluoromethylacetate, facilitate C-H activation to form the benzofuran ring. researchgate.net Dual catalytic systems, such as palladium-copper catalysts used in Sonogashira coupling followed by intramolecular cyclization, offer another powerful route. acs.orgnih.gov

Beyond traditional transition metals, N-Heterocyclic Carbene (NHC) catalysis is emerging as a powerful tool. NHC-catalyzed three-component annulation reactions of aldehydes and benzofuran-3-ones provide access to complex spirobenzofuran-3-one derivatives. mdpi.com The selectivity of these reactions can be controlled by the choice of the NHC catalyst, allowing for a switch between different domino reaction pathways. mdpi.com Furthermore, the use of solid-supported catalysts, such as Amberlyst-15® in PEG-400, represents a green chemistry approach, enabling the synthesis of 3-benzoyl-5-hydroxy benzofuran derivatives with high selectivity and catalyst reusability. eurekaselect.com

Exploration of Novel Reaction Manifolds and Pathways

Chemists are actively exploring novel reaction manifolds to construct the this compound core, moving beyond classical cyclization methods. These new pathways often involve cascade or domino reactions, rearrangements, and innovative bond-forming strategies.

One significant area of development is the use of rearrangement reactions. A recently developed method utilizes the rearrangement and subsequent transformation of 2-hydroxychalcones to selectively synthesize either 3-formylbenzofurans or 3-acylbenzofurans. nih.gov The reaction proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate, and the final product is determined by the choice of acidic or basic conditions. nih.gov Another innovative approach involves a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement of 2,6-disubstituted phenols with alkynyl sulfoxides. rsc.org This reaction is followed by an unusual substituent migration, enabling the synthesis of highly substituted and even fully functionalized benzofurans. rsc.orgtus.ac.jp

Radical reactions are also being harnessed for benzofuran synthesis. A transition-metal-free intermolecular radical coupling has been developed using 2-iodophenyl allenyl ethers and heteroatomic compounds (phosphines, thiols, anilines). nih.gov This process, initiated by super-electron-donors (SEDs) generated from heteroatom anions, provides facile access to 3-functionalized benzofurans. nih.gov Additionally, cascade reactions offer an efficient route to complex structures. For example, a retro-aldol/Michael addition cascade can be initiated with specific substrates under acidic conditions to yield (arylmethylene)bis(dibenzofuran) products. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes with continuous flow chemistry and automated platforms is a rapidly advancing field with significant implications for this compound synthesis. These technologies offer improved safety, scalability, reproducibility, and efficiency compared to traditional batch processes. researchgate.netsyrris.com

Flow chemistry enables reactions to be performed under conditions that are often inaccessible in batch reactors, such as high pressures and temperatures, with enhanced safety. syrris.com A notable example is the development of a robust plug-flow process for the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] intermediate, which avoids cryogenic temperatures and allows for multi-kilogram scale production. nih.gov The use of heterogeneous catalysts, such as Pd-nanoparticles, in a continuous flow system has been shown to be highly effective for the intramolecular addition of phenols to alkynes, a key step in many benzofuran syntheses. mdpi.com